[1,1'-Biphenyl]-2,3'-diol
Overview
Description
[1,1’-Biphenyl]-2,3’-diol: is an organic compound consisting of two connected phenyl rings with hydroxyl groups attached at the 2 and 3’ positions. This compound is a derivative of biphenyl, which is an aromatic hydrocarbon. The presence of hydroxyl groups makes [1,1’-Biphenyl]-2,3’-diol a dihydroxy derivative of biphenyl, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxylation of Biphenyl: One common method to synthesize [1,1’-Biphenyl]-2,3’-diol involves the hydroxylation of biphenyl. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions to introduce hydroxyl groups at the desired positions.
Suzuki-Miyaura Cross-Coupling Reaction: Another approach involves the Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl derivative and a boronic acid, followed by hydroxylation to introduce the hydroxyl groups.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’-diol typically involves large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the regioselectivity and efficiency of the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,3’-diol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form dihydroxybiphenyl derivatives using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: Quinones, oxidized biphenyl derivatives
Reduction: Dihydroxybiphenyl derivatives
Substitution: Halogenated biphenyls, nitro-biphenyls
Scientific Research Applications
Chemistry:
Synthesis of Polychlorinated Biphenyls (PCBs): [1,1’-Biphenyl]-2,3’-diol serves as a precursor in the synthesis of PCBs, which are used in various industrial applications such as dielectric fluids and heat transfer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antioxidant Research: Due to its hydroxyl groups, [1,1’-Biphenyl]-2,3’-diol exhibits antioxidant properties and is studied for its potential in preventing oxidative stress-related diseases.
Drug Development: The compound is explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,3’-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can participate in hydrogen bonding and redox reactions, influencing its biological activity. In antioxidant research, the compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups . In drug development, the compound’s interaction with specific enzymes and receptors is studied to understand its therapeutic potential .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4,4’-diol: A dihydroxy derivative of biphenyl with hydroxyl groups at the 4 and 4’ positions.
Polychlorinated Biphenyls (PCBs): Chlorinated derivatives of biphenyl used in industrial applications.
Uniqueness:
Properties
IUPAC Name |
2-(3-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZQKPRCPNGNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067649 | |
Record name | [1,1'-Biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31835-45-7, 26983-52-8 | |
Record name | [1,1′-Biphenyl]-2,3′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31835-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biphenyldiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026983528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3'-Biphenyldiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031835457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-2,3'-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-biphenyl]-2,3'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3'-BIPHENYLDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EL13090VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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